Product packaging for Fucosamine(Cat. No.:CAS No. 7577-62-0)

Fucosamine

Cat. No.: B607565
CAS No.: 7577-62-0
M. Wt: 163.17
InChI Key: NTBYIQWZAVDRHA-KCDKBNATSA-N
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Description

Definition and Distinctive Characteristics of Fucosamine as an Amino Deoxy Sugar

This compound is formally known as 2-amino-2,6-dideoxygalactose. It is classified as an amino deoxy sugar because it is a sugar molecule where a hydroxyl group has been replaced by an amino group, and it is also a deoxy sugar, meaning it is missing an oxygen atom compared to its parent sugar, galactose. Specifically, this compound has an amino group at the C-2 position and lacks a hydroxyl group at the C-6 position, which is typically present in hexoses like galactose. This structural modification imparts distinct chemical and biological properties to this compound compared to other monosaccharides.

This compound has a molecular formula of C₆H₁₃NO₄ and a molecular weight of 163.17 g/mol . nih.govtargetmol.com

This compound Isomers and Stereochemical Considerations

Carbohydrates, including amino deoxy sugars like this compound, exhibit stereoisomerism due to the presence of chiral centers. This compound has multiple chiral carbons, leading to the possibility of different stereoisomers. The most common naturally occurring form is D-fucosamine (2-amino-2,6-dideoxy-D-galactose). nih.govnih.gov The stereochemistry at each chiral center (C-2, C-3, C-4, and C-5) determines the specific isomer.

The cyclic forms of sugars, known as anomers, also contribute to stereochemical diversity. Like other hexoses, this compound can exist in cyclic pyranose (six-membered ring) or furanose (five-membered ring) forms, with α and β anomers for each. The orientation of the hydroxyl or amino group at the anomeric carbon (C-1) defines the α or β configuration. These different isomeric and anomeric forms can have varying biological activities and recognition by enzymes and other biomolecules. The specific stereochemistry of D-fucosamine is (2R,3R,4S,5R)-2-amino-3,4,5-trihydroxyhexanal in its open-chain form. nih.gov

Historical Context of this compound Discovery and Early Research

The discovery and study of amino sugars, including this compound, are intertwined with the broader history of carbohydrate chemistry and the investigation of natural products. Early research in this field focused on isolating and characterizing components from various biological sources. The widespread occurrence of amino sugars in structural polysaccharides, mucopolysaccharides, and bacterial components spurred significant research efforts. annualreviews.organnualreviews.org

D-fucosamine was isolated from the specific polysaccharide of Chromobacterium violaceum. nih.govannualreviews.org L-fucosamine has also been isolated from sources such as type-V pneumococcal capsular polysaccharide. annualreviews.org Early research involved techniques like ion-exchange chromatography to separate and identify amino sugars. medkoo.com The synthesis of 2-amino-2,6-dideoxy-D-galactose (D-fucosamine) was achieved through chemical methods. annualreviews.org

Significance of this compound in Biological Systems: A Foundational Overview

This compound and its derivatives are important components in various biological structures, particularly in microorganisms. It has been reported in Chromobacterium violaceum. nih.govnih.govannualreviews.org N-acetyl-fucosamine (2-acetamido-2,6-dideoxy-D-galactose), a derivative of this compound, has been found in the lipopolysaccharides (LPS) of some gram-negative bacteria. thieme-connect.com The presence of amino deoxy sugars like this compound in cyanobacteria accessorily points out their classification to the group of gram-negative bacteria. thieme-connect.com

While glucosamine (B1671600), a related amino sugar, is a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids in humans and is a component of chitin (B13524) and glycosaminoglycans wikipedia.orgbiologyonline.comnih.gov, research on the direct biological significance of this compound in human systems is less extensive compared to glucosamine and N-acetylglucosamine. However, the presence of rare deoxy amino sugars, including N-acetyl L-fucosamine, in bacteria highlights their role in bacterial glycoconjugates and their potential as targets for novel therapeutic strategies, as they are often absent from human cells. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO4 B607565 Fucosamine CAS No. 7577-62-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7577-62-0

Molecular Formula

C6H13NO4

Molecular Weight

163.17

IUPAC Name

(2S,3S,4R,5S)-2-amino-3,4,5-trihydroxyhexanal

InChI

InChI=1S/C6H13NO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5+,6-/m0/s1

InChI Key

NTBYIQWZAVDRHA-KCDKBNATSA-N

SMILES

CC(C(C(C(C=O)N)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fucosamine; 

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of Fucosamine in Microbial Systems

Elucidation of De Novo Biosynthetic Pathways for Fucosamine

The de novo biosynthesis of this compound initiates from the ubiquitous precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). In bacteria such as Pseudomonas aeruginosa, a well-characterized pathway leads to the formation of UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc). This pathway involves the coordinated action of several enzymes that modify the glucose derivative into the final this compound nucleotide sugar.

The conversion of UDP-GlcNAc to UDP-L-FucNAc in Pseudomonas aeruginosa serotype O11 is accomplished through the action of three key enzymes: WbjB, WbjC, and WbjD. nih.gov The process involves the formation of a key intermediate, UDP-2-acetamido-2,6-dideoxy-L-talose (UDP-L-PneNAc). nih.gov

The initial steps are catalyzed by the bifunctional enzymes WbjB and WbjC. WbjB first catalyzes the C-4,6 dehydration of UDP-GlcNAc, followed by a C-5 epimerization, resulting in two intermediates. nih.gov Subsequently, WbjC acts on the second intermediate, catalyzing a C-3 epimerization and then a reduction at the C-4 position to yield UDP-L-PneNAc. nih.gov The final step in this pathway is the conversion of UDP-L-PneNAc to UDP-L-FucNAc, which is carried out by the enzyme WbjD. nih.gov

EnzymeFunctionSubstrateProduct
WbjB Bifunctional: C-4,6 dehydration and C-5 epimerizationUDP-GlcNAcIntermediate 2
WbjC Bifunctional: C-3 epimerization and C-4 reductionIntermediate 2UDP-L-PneNAc
WbjD C-2 epimerizationUDP-L-PneNAcUDP-L-FucNAc

This table summarizes the key enzymatic steps in the de novo biosynthesis of UDP-L-FucNAc in Pseudomonas aeruginosa.

WbpB is an enzyme involved in the biosynthesis of the B-band O antigen of lipopolysaccharide in certain bacteria. It functions as a UDP-N-acetyl-D-glucosamine 6-dehydrogenase. This enzyme catalyzes the C-6 dehydrogenation of UDP-D-GlcNAc to produce UDP-N-acetylglucosaminuronic acid (UDP-D-GlcNAcA).

The catalytic activity of WbpB is dependent on the presence of the cofactor NAD+. The reaction involves the oxidation of the C-6 hydroxyl group of the N-acetyl-D-glucosamine moiety of UDP-GlcNAc. This oxidation is a two-electron transfer process where NAD+ acts as the electron acceptor, being reduced to NADH. The enzyme facilitates the hydride transfer from the C-6 position of the sugar to the NAD+ molecule. Monovalent cations such as K+ or NH4+ have been shown to be effective for its activity.

The product of the WbpB-catalyzed reaction is UDP-2-acetamido-2-deoxy-alpha-D-glucuronate, also known as UDP-N-acetylglucosaminuronic acid (UDP-D-GlcNAcA). While the specific term "UDP-N-acetyl-alpha-D-fucosaminic Acid" is not the direct product, this uronic acid derivative is a key precursor in the biosynthesis of more complex sugars that may be incorporated into LPS. Further enzymatic modifications would be required to convert UDP-D-GlcNAcA into a fucosaminic acid derivative.

ParameterDescription
Enzyme UDP-N-acetyl-alpha-D-fucosamine dehydrogenase (WbpB)
EC Number 1.1.1.136
Substrate UDP-N-acetyl-D-glucosamine (UDP-GlcNAc)
Cofactor NAD+
Product UDP-N-acetyl-2-amino-2-deoxy-D-glucuronate (UDP-D-GlcNAcA)
Function Biosynthesis of B-band O antigen in lipopolysaccharide

This table provides an overview of the characteristics and function of the enzyme WbpB.

WbjD is the terminal enzyme in the biosynthesis of UDP-L-FucNAc in Pseudomonas aeruginosa serotype O11. nih.gov Its primary function is to catalyze the conversion of UDP-2-acetamido-2,6-dideoxy-L-talose (UDP-L-PneNAc) into UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc). nih.gov This enzyme has been isolated from both Pseudomonas aeruginosa and Staphylococcus aureus.

Enzymes that catalyze the inversion of stereochemistry at a single asymmetric carbon in a molecule containing more than one chiral center are known as epimerases. wikipedia.org Racemases, on the other hand, act on substrates with only one center of asymmetry, leading to a racemic mixture of D- and L-isomers. wikipedia.org

Identification and Function of UDP-N-acetyl-L-fucosamine Synthase (WbjD)

Involvement in Bacterial Polysaccharide Biosynthesis

This compound is a key component of various bacterial surface polysaccharides, which are critical for the bacterium's interaction with its environment and host. These polysaccharides can act as virulence factors, contribute to biofilm formation, and serve as protective barriers against host immune responses.

In Pseudomonas aeruginosa serotype O11, L-fucosamine is a constituent of the O-antigen of lipopolysaccharide (LPS) nih.gov. The O-antigen is the outermost part of the LPS and is a major determinant of the serological specificity of the bacterium. Similarly, in the clinically significant pathogen Staphylococcus aureus type 5, L-fucosamine is a component of the capsular polysaccharide nih.gov. This capsule plays a vital role in the bacterium's ability to evade the host's immune system. The presence of this compound in these surface structures underscores its importance in bacterial pathogenesis.

Genetic Organization of this compound Biosynthetic Genes in Bacterial Clusters

The genes encoding the enzymes for this compound biosynthesis are typically found clustered together on the bacterial chromosome. This genetic arrangement allows for the coordinated expression of the genes involved in the pathway.

In Pseudomonas aeruginosa, the genes responsible for the synthesis of the B-band O-antigen, which can contain this compound, are located in a specific gene cluster. Within this cluster, the genes wbjB, wbjC, and wbjD encode the enzymes necessary for the conversion of UDP-GlcNAc to UDP-L-FucNAc nih.gov. The organization of these genes within the larger O-antigen biosynthesis cluster ensures the efficient production of this specific sugar precursor when needed for LPS assembly.

A homologous gene cluster is found in Staphylococcus aureus for the biosynthesis of its capsular polysaccharide. The genes cap5E, cap5F, and cap5G are the functional equivalents of wbjB, wbjC, and wbjD, respectively, and are responsible for the synthesis of UDP-L-FucNAc researchgate.net. The conservation of this gene cluster across different pathogenic bacteria highlights the fundamental importance of the this compound biosynthetic pathway.

GeneHomolog in S. aureusEncoded EnzymeFunction in UDP-L-FucNAc Biosynthesis
wbjBcap5EUDP-GlcNAc Dehydratase/EpimeraseCatalyzes the initial C-4, C-6 dehydration of UDP-D-GlcNAc and subsequent C-5 epimerization. nih.gov
wbjCcap5FUDP-4-keto-6-deoxy-GlcNAc 3,5-epimerase/reductaseCatalyzes C-3 epimerization and subsequent C-4 reduction of the intermediate. nih.gov
wbjDcap5GUDP-L-PneNAc C-2 EpimeraseCatalyzes the final C-2 epimerization to form UDP-L-FucNAc. nih.gov

Metabolic Flux and Regulation of this compound Biosynthesis

The production of this compound is tightly regulated and integrated with the central metabolism of the bacterial cell to ensure that the necessary building blocks are available without depleting essential resources.

Regulation of Enzyme Expression and Activity in Microbial Contexts

The expression of the this compound biosynthetic genes is often controlled by regulatory mechanisms that sense the metabolic state of the cell and the need for specific surface polysaccharides. While detailed regulatory mechanisms for the wbj and cap gene clusters are still being fully elucidated, it is known that the expression of genes involved in the synthesis of surface polysaccharides, in general, can be influenced by environmental cues and global regulatory networks. For instance, in P. aeruginosa, quorum sensing and iron availability have been shown to regulate the expression of various genes, including those involved in virulence and biofilm formation, which can be linked to polysaccharide production nih.gov. The clustering of the biosynthetic genes suggests that they are likely co-regulated as an operon, allowing for a coordinated response to specific signals.

Integration of this compound Pathways with Core Microbial Metabolism

The biosynthesis of this compound is intrinsically linked to the central carbon metabolism of the microbial cell. The primary precursor for this pathway is UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a key metabolite that sits at the crossroads of several essential metabolic routes.

UDP-GlcNAc is synthesized from fructose-6-phosphate, an intermediate of glycolysis, through the hexosamine biosynthetic pathway nih.gov. This pathway consumes glutamine as a nitrogen source. Therefore, the availability of glucose and glutamine directly impacts the pool of UDP-GlcNAc available for this compound synthesis. The cell must carefully manage the metabolic flux through glycolysis and the hexosamine pathway to balance the energy needs of the cell with the requirement for biosynthetic precursors for cell wall components and other glycoconjugates nih.gov.

The diversion of UDP-GlcNAc towards this compound biosynthesis represents a commitment of cellular resources. This metabolic decision must be integrated with other pathways that also utilize UDP-GlcNAc, such as peptidoglycan synthesis. This integration ensures that the synthesis of this compound-containing polysaccharides is coordinated with cell growth and division.

PrecursorOriginating PathwayLink to this compound Biosynthesis
Fructose-6-phosphateGlycolysisInitial substrate for the hexosamine biosynthetic pathway to produce UDP-GlcNAc. nih.gov
GlutamineAmino acid metabolismProvides the amino group in the conversion of fructose-6-phosphate to glucosamine-6-phosphate. nih.gov
Uridine triphosphate (UTP)Nucleotide synthesisRequired for the activation of N-acetylglucosamine-1-phosphate to UDP-GlcNAc.
NADPHPentose Phosphate PathwayRequired as a reductant by the enzyme WbjC (Cap5F) in the this compound biosynthetic pathway.

Biological Significance of Fucosamine in Bacterial Glycoconjugates

Fucosamine as a Constituent of Bacterial Cell Surface Polysaccharides

This compound is integrated into a variety of polysaccharides that are key components of the bacterial cell surface. These include lipopolysaccharides (LPS), capsular polysaccharides, and the carbohydrate portions of glycoproteins. The presence and specific arrangement of this compound within these molecules contribute to the unique antigenic properties of different bacterial strains and their ability to interact with the host immune system.

Role in Lipopolysaccharide (LPS) Structure and O-Antigen Synthesis

Lipopolysaccharide is a major component of the outer membrane of Gram-negative bacteria, and its outermost region, the O-antigen, is a highly variable polysaccharide chain that extends into the extracellular space. This compound is a recurring monosaccharide unit in the O-antigen of several bacterial species. The biosynthesis of this compound-containing O-antigens is a complex enzymatic process. In Pseudomonas aeruginosa serotype O11, for instance, the precursor UDP-N-acetyl-L-fucosamine is synthesized from UDP-N-acetyl-D-glucosamine through the action of a series of enzymes. nih.gov This activated sugar can then be incorporated into the growing O-antigen repeating unit by specific glycosyltransferases.

The structure of the this compound-containing O-specific polysaccharide of Proteus vulgaris O19 has been well-characterized. nih.gov It consists of a repeating tetrasaccharide unit with the following structure: →3)-α-L-FucNAcp-(1→3)-β-D-GlcNAcp-(1→3)-α-D-Galp-(1→4)-α-D-GalNAcp-(1→. nih.gov This defined structure, including the specific linkages and stereochemistry of the N-acetyl-L-fucosamine (L-FucNAc) residue, is fundamental to the serological identity of this bacterial strain.

The immense structural diversity of the O-antigen is the basis for the serological classification of many Gram-negative bacteria. nih.gov The inclusion of uncommon sugars like this compound, along with variations in the types, order, and linkage of other monosaccharides, generates a vast array of unique antigenic determinants. glycoscience.ru These distinct O-antigen structures are recognized by the host's adaptive immune system, leading to the production of specific antibodies. For example, the this compound-containing O-antigen of Proteus vulgaris O19 defines its serotype and elicits a specific antibody response. nih.gov This serotype specificity is critical for epidemiological surveillance and in the development of diagnostics and vaccines.

Presence in Bacterial Protein Glycosylation (e.g., Pilin (B1175004) O-Linked Glycans)

Protein glycosylation, the enzymatic addition of carbohydrates to proteins, is a widespread post-translational modification in bacteria that plays a vital role in various cellular processes. This compound has been identified as a component of O-linked glycans attached to bacterial proteins, notably pilins. Pilins are the subunit proteins that polymerize to form pili, which are filamentous appendages on the bacterial surface involved in adhesion, motility, and biofilm formation. nih.gov

In Pseudomonas aeruginosa strain 1244, the pilin protein is glycosylated with a trisaccharide that is structurally identical to the O-antigen repeating unit of this organism's serotype O7 lipopolysaccharide. nih.govnih.gov This indicates a direct link between the O-antigen biosynthetic pathway and protein glycosylation in this bacterium. The enzyme PilO, an oligosaccharyl transferase, is responsible for transferring the this compound-containing O-antigen unit to the pilin protein. researchgate.net

The structural analysis of this compound-containing O-glycans reveals a precise and conserved architecture. In Pseudomonas aeruginosa 1244, the glycan is O-linked to the C-terminal serine residue of the pilin protein. nih.gov The glycan itself is a trisaccharide with a structure identical to the O7 serotype O-antigen, which contains derivatives of this compound. nih.govnih.gov The recognition elements for the glycosylation machinery appear to reside within the reducing-end moiety of the O-antigen repeating unit, which in the related O11 serotype is β-N-acetyl this compound. nih.gov This specificity ensures the correct transfer of the this compound-containing glycan to the pilin protein, highlighting the intricate molecular machinery governing bacterial protein glycosylation.

This compound in Other Bacterial Exopolysaccharides and Capsules

Beyond LPS and glycoproteins, this compound is also found in other bacterial surface polysaccharides, including exopolysaccharides (EPS) and capsular polysaccharides (CPS). These high-molecular-weight polymers form a protective layer around the bacterial cell, contributing to biofilm formation and defense against environmental stresses. nih.govnih.gov

For example, the bacterium Enterobacter A47 produces a fucose-containing exopolysaccharide known as FucoPol. researchgate.net This heteropolysaccharide is composed of fucose, glucose, galactose, and glucuronic acid. researchgate.net The presence of fucose in the repeating unit of this EPS contributes to its physicochemical properties and biological activities.

Capsular polysaccharides are another class of surface polymers where this compound can be a key component. In certain pathogenic strains of Klebsiella pneumoniae, the capsule contains fucose. nih.gov The composition of the capsule can vary between strains, with virulent strains from liver abscesses possessing fucose-containing capsules, while less virulent strains from urinary tract infections may have capsules with different sugar compositions, such as mannose. nih.gov

This compound in Bacterial Pathogenesis and Host-Pathogen Interactions

The presence of this compound in bacterial surface glycoconjugates is not merely structural but has significant implications for bacterial pathogenesis and the intricate interplay between bacteria and their hosts. These this compound-containing molecules can act as virulence factors, enabling bacteria to evade the host immune system and establish infection. alliedacademies.org

One of the primary mechanisms by which this compound-containing capsules contribute to virulence is by providing resistance to phagocytosis. nih.gov The capsule acts as a physical barrier, preventing immune cells like macrophages from recognizing and engulfing the bacteria. researchgate.net Studies with Klebsiella pneumoniae have shown that fucose-containing capsules are associated with higher virulence in animal models. nih.gov The virulent strain with a fucosylated capsule showed significantly less interaction with peritoneal macrophages compared to a less virulent strain with a mannose-containing capsule. nih.gov This suggests that the presence of fucose on the bacterial surface helps the pathogen to evade a key component of the innate immune response. nih.govresearchgate.net

Furthermore, the O-antigen of LPS, which can contain this compound, plays a crucial role in protecting bacteria from the complement system, another arm of the innate immune response. glycoscience.ru The long polysaccharide chains can prevent the formation of the membrane attack complex on the bacterial surface. By modifying the composition of their O-antigen, including the incorporation of sugars like this compound, bacteria can alter their surface properties and enhance their survival within the host.

Contribution of this compound-Containing Glycans to Bacterial Virulence

This compound is a key constituent of surface polysaccharides in several pathogenic bacteria, where it directly contributes to their virulence. Its incorporation into structures like capsular polysaccharides (CPs) and the O-antigen of lipopolysaccharide (LPS) can enhance a bacterium's ability to cause disease.

In the opportunistic pathogen Staphylococcus aureus, this compound is a critical component of the serotype 5 (CP5) and serotype 8 (CP8) capsular polysaccharides. nih.gov These capsules are well-established virulence factors that help the bacteria resist phagocytosis by host immune cells, leading to persistent infections. nih.govnih.gov The trisaccharide repeating units of both CP5 and CP8 are composed of N-acetylmannosaminuronic acid, N-acetyl-L-fucosamine, and N-acetyl-D-fucosamine. nih.gov

Notably, the CP8 of S. aureus possesses a zwitterionic charge motif, a feature conferred by the negatively charged carboxyl group of N-acetylmannosaminuronic acid and the positively charged free amino groups on partially N-acetylated this compound residues. nih.gov This unique charge characteristic is crucial for its biological activity, including the ability to modulate abscess formation. nih.gov Studies have shown that purified CP5 and CP8 can induce the formation of intra-abdominal abscesses in animal models. nih.gov Neutralizing either the positive or negative charges on CP8 abrogates this abscess-promoting capability, highlighting the importance of the this compound-contributed amino group. nih.gov

Furthermore, the virulence conferred by these this compound-containing capsules can differ between serotypes. Isogenic mutants of S. aureus expressing CP5 have demonstrated higher levels of bacteremia in mice compared to those expressing CP8. nih.gov This enhanced virulence of the CP5+ strain correlates with its increased resistance to killing in whole mouse blood and by human neutrophils in vitro. nih.gov

In the gram-negative bacterium Pseudomonas aeruginosa, this compound (as 2-amino-2,6-dideoxy-D-glucose) is a known constituent of the lipopolysaccharide (LPS) O-antigen in several immunotypes. ucm.es The LPS is a major virulence factor in Gram-negative bacteria, contributing to the structural integrity of the outer membrane and eliciting strong immune responses in the host. nih.gov The O-antigen portion of LPS, which contains this compound in some strains, is crucial for the bacterium's ability to cause persistent infections. nih.gov

Table 1: Role of this compound-Containing Glycans in Bacterial Virulence

Bacterial Species Glycoconjugate Role of this compound-Containing Glycan in Virulence
Staphylococcus aureus Capsular Polysaccharide (CP5 & CP8) Enhances resistance to phagocytosis, promotes abscess formation, contributes to higher bacteremia levels. nih.govnih.govnih.govnih.gov
Pseudomonas aeruginosa Lipopolysaccharide (LPS) O-antigen Contributes to the overall virulence mediated by LPS, which is crucial for persistent infections. ucm.esnih.gov

Mechanisms of Immune Evasion Mediated by this compound Glycoconjugates

Bacteria have evolved sophisticated strategies to evade the host immune system, and the modification of their surface glycans with sugars like this compound is a key tactic. One of the primary mechanisms is molecular mimicry, where bacterial surface structures resemble those of the host, leading to immune tolerance.

Fucosylated glycans on the surface of bacteria can mimic host cell surface structures, effectively camouflaging the pathogen from the immune system. asm.orgnih.gov This "self" masquerade helps bacteria to circumvent antibody-mediated defenses. nih.gov While the broader category of fucosylated glycans is implicated in this process, the presence of this compound within these structures in specific pathogens suggests its direct involvement in immune evasion.

The zwitterionic nature of the S. aureus CP8, due to the presence of this compound, allows for direct interaction with T cells. nih.gov Purified CP8 is a potent activator of CD4+ T cells, which can in turn modulate the host's response to infection, including the development of abscesses. nih.gov This interaction represents a sophisticated manipulation of the host immune system, steering it towards a response that can be beneficial for the pathogen's survival and persistence.

Furthermore, the capsular polysaccharides of S. aureus, containing this compound, play a crucial role in impeding opsonophagocytosis, a critical process for clearing bacterial infections. nih.govnih.gov By creating a protective layer, these capsules prevent antibodies and complement proteins from binding to the bacterial surface, thereby inhibiting their uptake and destruction by phagocytic cells like neutrophils. nih.gov

Table 2: Mechanisms of Immune Evasion by this compound Glycoconjugates

Mechanism Description Bacterial Example(s)
Molecular Mimicry Bacterial surface glycans containing fucose derivatives resemble host structures, leading to reduced immune recognition. asm.orgnih.gov General mechanism for fucosylated glycans, with this compound being a key component in some pathogenic bacteria.
T-cell Modulation The zwitterionic charge of the capsular polysaccharide, contributed by this compound, allows direct interaction with and activation of T cells, modulating the host immune response. nih.gov Staphylococcus aureus (CP8)
Inhibition of Phagocytosis The this compound-containing capsule acts as a physical barrier, preventing opsonization and subsequent engulfment by phagocytic cells. nih.govnih.govnih.govnih.gov Staphylococcus aureus (CP5 & CP8)

This compound as a Determinant of Bacterial Adhesion and Biofilm Formation

The initial attachment of bacteria to surfaces and the subsequent formation of biofilms are critical steps in the pathogenesis of many infections. Bacterial surface glycans are often key players in these processes. However, the specific role of this compound in bacterial adhesion and biofilm formation is less clearly defined compared to its role in virulence and immune evasion.

Bacterial adhesion to host cells is often mediated by specific adhesins that recognize carbohydrate receptors. nih.gov While this compound is a component of the bacterial cell surface, direct evidence of it acting as a primary ligand for host cell adhesins is limited. In some cases, the presence of a capsule, which can contain this compound, has been shown to modulate adherence. For instance, in Staphylococcus aureus, the expression of capsular polysaccharides can mask surface adhesins, thereby reducing adherence to endothelial cells in vitro. nih.govnih.gov This suggests that in certain contexts, this compound-containing structures may hinder rather than promote initial attachment.

Biofilms are complex communities of microorganisms embedded in a self-produced matrix of extracellular polymeric substances (EPS). wikipedia.orgnih.gov The composition of EPS is diverse and can include polysaccharides, proteins, and DNA. wikipedia.orgnih.gov While various sugars are known components of bacterial EPS, specific studies detailing the widespread importance of this compound in the EPS matrix and its direct role in promoting biofilm integrity are not abundant. Some studies on the EPS of certain bacteria have identified the presence of fucose and N-acetylgalactosamine, but a definitive, universal role for this compound in biofilm formation has not been established. ucm.es

Chemical Synthesis and Derivatization of Fucosamine for Research Applications

De Novo Synthetic Approaches to Fucosamine Building Blocks

A notable and efficient de novo approach for synthesizing both D- and L-fucosamine building blocks commences from commercially available chiral pool precursors, specifically L- and D-Garner aldehydes, respectively. beilstein-journals.orgnih.gov These aldehydes serve as versatile starting materials due to their inherent chirality, which guides the stereochemical outcome of subsequent reactions.

The synthesis of D-fucosamine begins with the L-Garner aldehyde. nih.gov The synthetic route involves the addition of a carbon nucleophile to the aldehyde, followed by a series of transformations to construct the pyranose ring with the desired stereochemistry. beilstein-journals.orgnih.gov A key step in this sequence is an osmium-catalyzed dihydroxylation to install the syn-1,2-diol. nih.gov The stereochemical control during these steps is crucial for obtaining the correct this compound isomer.

A general synthetic scheme for D-fucosamine from L-Garner's aldehyde is outlined below:

StepReactionReagents and ConditionsProduct
1Nucleophilic additionCarbon nucleophileAcyclic intermediate with extended carbon chain
2Functional group manipulationProtection/deprotection stepsAllylic ether
3DihydroxylationOsO₄ (catalytic), NMOsyn-1,2-diol
4Cyclization and further modificationsAcid catalysis, protecting group installationProtected D-fucosamine building block

The stereoselective synthesis of both D- and L-fucosamine isomers is readily achieved by selecting the appropriate enantiomer of the Garner aldehyde as the starting material. beilstein-journals.orgnih.gov The synthesis of L-fucosamine mirrors that of D-fucosamine, but commences with the D-Garner aldehyde. beilstein-journals.orgnih.gov This enantiomeric relationship between the starting materials directly translates to the enantiomeric nature of the final this compound products.

The stereoselectivity of the key reactions, particularly the dihydroxylation step, is critical for ensuring the formation of the desired isomer. nih.gov The conformation of the allylic ether intermediate influences the facial selectivity of the dihydroxylation, leading to the desired anti relationship between the C3 and C4 hydroxyl groups in the final this compound product. nih.gov Optimization of reaction conditions is often necessary to minimize the formation of undesired diastereomers, such as the D-talosamine building block. nih.gov

Preparation of Differentially Protected this compound Monosaccharides

The synthesis of complex oligosaccharides and glycoconjugates requires this compound building blocks with a carefully orchestrated arrangement of protecting groups. These protecting groups serve to mask the reactivity of specific hydroxyl and amino functionalities, allowing for their selective deprotection and subsequent functionalization.

Orthogonal protecting group strategies are fundamental to the successful synthesis of complex this compound-containing molecules. This strategy employs a set of protecting groups that can be removed under distinct reaction conditions, without affecting the other protecting groups present in the molecule. iris-biotech.de This allows for the sequential unmasking of specific functional groups for further chemical manipulation.

In the context of this compound synthesis, a common strategy involves the use of a combination of protecting groups such as:

Base-labile groups: Acetyl (Ac) or Benzoyl (Bz) groups for hydroxyl protection, which can be removed with mild base.

Acid-labile groups: tert-Butyldimethylsilyl (TBDMS) or Trityl (Tr) groups for hydroxyl protection, removable with acid.

Hydrogenolysis-labile groups: Benzyl (Bn) ethers for hydroxyl protection, cleaved by catalytic hydrogenation.

Specialized protecting groups: A naphthyl ether protecting group at the C3 position can be employed to allow for further elongation by glycosylation at this site. nih.gov

The judicious choice of these orthogonal protecting groups enables the selective functionalization of the this compound monosaccharide at various positions.

For the incorporation of this compound into larger glycan structures, it is essential to activate the anomeric position for glycosylation. This typically involves the introduction of a good leaving group, such as a trichloroacetimidate (B1259523) or a thioglycoside. These activated this compound donors can then react with a glycosyl acceptor (another sugar with a free hydroxyl group) to form a glycosidic linkage.

Furthermore, the selective deprotection of hydroxyl groups at other positions (e.g., C3 or C4) allows for their use as glycosyl acceptors, enabling the synthesis of branched oligosaccharides. nih.gov For instance, the placement of a temporary protecting group at the C3 hydroxyl allows for its removal at a later stage to facilitate glycosylation at this position. nih.gov

Synthesis of this compound-Containing Oligosaccharides and Glycoconjugates

The differentially protected this compound monosaccharides serve as key building blocks for the assembly of more complex this compound-containing oligosaccharides and glycoconjugates. These larger structures are crucial for studying the biological roles of this compound in various physiological and pathological processes.

The synthesis of these complex molecules often involves a stepwise or convergent approach, where monosaccharide or oligosaccharide building blocks are sequentially coupled together. The stereochemical outcome of the glycosylation reactions is a critical consideration, and the choice of glycosyl donor, acceptor, and reaction conditions all play a significant role in determining the stereochemistry of the newly formed glycosidic bond.

This compound-containing disaccharides, for example, have been synthesized and utilized for attachment to microarray surfaces to study their interactions with proteins and other biomolecules. nih.gov Furthermore, the synthesis of this compound-containing glycoconjugates, where the this compound glycan is attached to a protein or lipid, is essential for developing vaccine candidates and for investigating the role of these glycoconjugates in bacterial pathogenesis. beilstein-journals.orgnih.govnih.govfrontiersin.org

Enzymatic Glycosylation Methods Utilizing this compound Donors

Enzymatic glycosylation offers a powerful approach for the synthesis of oligosaccharides due to the high regio- and stereo-selectivity of the enzymes involved, which circumvents the need for complex protecting group chemistry. rsc.org In the biosynthesis of fucosylated glycans, the standard donor substrate is guanosine (B1672433) diphosphate-β-L-fucose (GDP-fucose). wikipedia.org Fucosyltransferase enzymes catalyze the transfer of the L-fucose moiety from this activated sugar nucleotide to a specific hydroxyl group on an acceptor molecule, which can be a carbohydrate or a protein. wikipedia.org

The enzymatic transfer of this compound would analogously require an activated nucleotide donor, such as GDP-L-fucosamine. However, the use of dedicated fucosaminyltransferases and their corresponding activated donors in enzymatic synthesis is not as extensively documented as the canonical fucosylation pathway. Research in this area has focused more on the chemical synthesis of this compound-containing building blocks for subsequent incorporation into glycans.

The synthesis of the related donor, GDP-fucose, provides a model for how a this compound donor could potentially be generated. Chemoenzymatic methods have been developed for the preparative-scale synthesis of GDP-fucose. nih.gov A key enzyme in this process is the bifunctional L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), often sourced from bacteria like Bacteroides fragilis. nih.govnih.gov This enzyme first phosphorylates L-fucose to create fucose-1-phosphate, which then reacts with guanosine triphosphate (GTP) to yield GDP-fucose. nih.gov The promiscuity of enzymes like FKP towards modified substrates suggests a potential route for creating analogous donors, although direct synthesis of GDP-fucosamine using this system is not a common application. nih.gov

Given the current landscape, the incorporation of this compound into complex glycans for research applications relies predominantly on chemoenzymatic strategies where this compound is introduced as a pre-synthesized building block rather than through direct enzymatic transfer from a nucleotide-activated donor.

Table 1: Key Enzymes and Substrates in the Canonical GDP-Fucose Salvage Pathway
EnzymeSubstrate 1Substrate 2ProductSource Organism (Example)
L-FucokinaseL-FucoseATPL-Fucose-1-phosphateBacteroides fragilis
GDP-L-fucose PyrophosphorylaseL-Fucose-1-phosphateGTPGDP-L-fucoseBacteroides fragilis

Chemoenzymatic Synthesis of Complex Bacterial Glycans

The cell surfaces of bacteria are often decorated with complex glycans that are essential for their survival and pathogenicity. These glycans frequently contain unusual monosaccharides, such as D-fucosamine (2-amino-2,6-dideoxy-D-galactose), which are not found in humans. nih.govresearchgate.net This structural distinction makes bacterial glycans prime targets for the development of carbohydrate-based vaccines and novel antibacterial agents. researchgate.netrsc.org However, the rarity of these monosaccharides precludes their isolation from natural sources in sufficient quantities for research, necessitating chemical synthesis. researchgate.netresearchgate.net

Chemoenzymatic synthesis provides a robust solution by combining the power of chemical synthesis to create rare sugar building blocks with the precision of enzymatic catalysis for subsequent modifications or linkages. rsc.org A prominent application of this strategy is the synthesis of glycan fragments from pathogenic bacteria like Pseudomonas aeruginosa for use in vaccine development. researchgate.netresearchgate.net The O-linked glycans on the pili of P. aeruginosa are a major virulence factor and contain a D-fucosamine residue, making them a key immunological target. researchgate.net

The synthesis of these complex bacterial glycans typically begins with the de novo chemical synthesis of orthogonally protected this compound building blocks. nih.govresearchgate.net These multi-step chemical routes start from simple, often achiral or readily available chiral precursors, to construct the rare sugar with the correct stereochemistry and with protecting groups that allow for selective chemical manipulation in subsequent steps. researchgate.netcolab.ws For instance, D- and L-fucosamine building blocks have been synthesized starting from D- and L-Garner aldehydes, respectively. researchgate.net

Once these specialized monosaccharide donors are synthesized, they are used in glycosylation reactions to assemble oligosaccharides that represent fragments of the bacterial glycan. researchgate.net These fragments can then be conjugated to carrier proteins to create glycoconjugate vaccines or used in microarray studies to investigate interactions with host lectins or antibodies. researchgate.net This chemoenzymatic approach is instrumental for producing homogeneous, structurally defined glycans, which are essential for understanding the molecular basis of bacterial pathogenesis and for the rational design of new therapeutics. researchgate.netrsc.org

Table 2: Example of a Chemoenzymatic Strategy for a this compound-Containing Bacterial Disaccharide
StageDescriptionKey Reagents/EnzymesPurposeReference
Chemical Synthesis De novo synthesis of a protected D-fucosamine building block.L-Garner aldehyde, various organic reagents and catalysts.To create the rare D-fucosamine monosaccharide that is not commercially available. researchgate.net
Chemical Glycosylation Coupling of the D-fucosamine donor with a suitable acceptor monosaccharide.Glycosyl donor (e.g., this compound thioglycoside), glycosyl acceptor, promoter (e.g., TMSOTf).To form a specific disaccharide fragment of the target bacterial glycan. researchgate.net
Deprotection/Conjugation Removal of protecting groups and attachment of a linker for protein conjugation.Specific deprotection reagents (e.g., acids, bases, hydrogenation catalysts).To prepare the glycan for immunological studies or vaccine formulation. researchgate.net

Advanced Analytical Methodologies for Fucosamine Research

Spectroscopic Techniques for Structural Elucidation of Fucosamine-Containing Glycans

Spectroscopic methods play a crucial role in determining the structure and conformation of glycans. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy are key techniques employed in this compound glycomics research.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Glycomics

NMR spectroscopy is a powerful tool for identifying carbohydrate structures and conformations by analyzing chemical shifts, coupling constants, and signal intensities. numberanalytics.com It can determine monosaccharide units, glycosidic linkages, and branching patterns, and provide insights into three-dimensional conformation and dynamics. numberanalytics.comacs.org NMR is widely employed in structural elucidation and analysis of glycosaminoglycans (GAGs), uncovering structural features including hexosamine types, anomeric configurations, ring conformers, glycosidic linkages, and substitution sites. researchgate.net

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for determining the connectivity and spatial relationships between nuclei in glycans. numberanalytics.com 1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide information on chemical shifts, coupling constants, and signal intensities of observed nuclei. numberanalytics.com ¹H NMR provides information on proton environments and coupling constants, while ¹³C NMR provides information on carbon environments and chemical shifts. numberanalytics.com

2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), correlate nuclei, typically ¹H-¹H or ¹H-¹³C. numberanalytics.com COSY illustrates connectivities between protons on adjacent carbons, while TOCSY reveals correlations between protons within a spin system. frontiersin.org Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are also vital. HSQC correlates protons and carbons connected by one bond, while HMBC reveals long-range correlations across multiple bonds, aiding in the identification of linkage positions between sugar residues. frontiersin.org NOESY (Nuclear Overhauser Enhancement Spectroscopy) experiments provide information about through-space correlations, which can be used to determine the sequence of saccharide units and their linkage positions. frontiersin.org

Simple 1D proton NMR and 2D COSY/TOCSY NMR spectra can provide quantitative information on parameters like monosaccharide composition and linkage information. oup.com These experiments can identify monosaccharides and determine the number of monosaccharides in a sequence. oup.com Characteristic anomeric chemical shifts can be further resolved to identify linkages to adjacent uronic acids. oup.com While NMR spectroscopy has lower sensitivity compared to other techniques, it is powerful for quantitatively determining numerous parameters defining the sequence of an intact GAG oligosaccharide, including monosaccharide composition and linkage between hexosamine and uronic acid. oup.com

For example, in the structural determination of a complex exopolysaccharide, 1D and 2D NMR spectra revealed eight sugar residues, including glucosamine (B1671600) and N-acetyl galactosamine. nih.gov HMBC and NOESY were used to identify linkage sites between individual sugar residues, allowing the construction of the repeat sequence. nih.gov

Isotope labeling techniques, particularly with ¹³C and ¹⁵N, are employed to enhance the sensitivity and resolution of NMR spectra, enabling the analysis of complex carbohydrate structures and dynamics. numberanalytics.comacs.orgoup.com Isotope enrichment of heteronuclei like ¹³C and ¹⁵N helps to reduce spectral overlap by correlating resonances in two or more dimensions. oup.com

Sparse isotope labeling, such as selective labeling of sugar residues with isotopically labeled glucosamine, can be achieved. nih.govrsc.org Labeled glucosamine is cell-permeable and is metabolically converted to N-acetylglucosamine. rsc.org This facilitates spectral assignments of glycoprotein (B1211001) glycans. rsc.org Metabolic deuterium-hydrogen exchange ratios can even help distinguish mannose and fucose signals. rsc.org

While uniformly labeled carbohydrates are difficult to obtain, sparse labeling can be sufficient for screening structural changes and protein interactions. nih.govacs.org ¹³C-labeling of methyl groups is particularly advantageous due to enhanced signal intensity and sharper resonances. nih.gov ¹⁵N-labeling allows distinct resonances to be resolved for amide groups in oligosaccharides, which can be challenging to resolve with ¹³C natural abundance NMR, especially for larger oligosaccharides. oup.com Complete ¹⁵N sequence-specific assignments can reveal chemical shift dispersion related to end-effects. oup.com

Mass Spectrometry (MS) for Compositional and Sequence Analysis

Mass spectrometry (MS) is a critical technique for carbohydrate analysis, providing detailed structural information including molecular mass, sugar constituent, sequence, inter-residue linkage position, and substitution pattern. mdpi.comresearchgate.net MS-based approaches have brought major progress in carbohydrate structural analysis due to their high sensitivity, high precision, and high speed. mdpi.com

MS is particularly powerful for the compositional and structural analysis of complex and heterogeneous carbohydrates like glycosaminoglycans. nih.govnih.gov While structural information is often derived from enzymatic or chemical digests, direct electrospray mass spectrometry can also be used for the analysis of intact GAGs. nih.gov This can produce simple mass spectra consisting primarily of monosaccharide and disaccharide ions derived from glycosidic bond cleavages, with the type and abundance of ions reflecting saccharide compositions. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) are commonly used ionization techniques. mdpi.com MALDI is useful for analyzing low and middle molecular weight carbohydrates. mdpi.com Tandem MS (MS/MS) experiments, often involving collisional activation, are used to obtain fragment ion spectra for confirming structural assignments and providing sequence information. nih.gov

A recurring challenge in MS analysis of fucosylated glycans is the intramolecular migration of fucose units, which can lead to erroneous sequence assignments. researchgate.net This migration can occur during collision-induced dissociation in tandem MS and potentially in intact glycan ions. researchgate.net

MS detection offers significantly more information than conventional UV or fluorescent detectors, allowing the determination of the monosaccharide composition of individual components. acs.org

Infrared (IR) and Raman Spectroscopy for Glycan Fingerprinting

Infrared (IR) and Raman spectroscopy are valuable techniques for glycan fingerprinting, providing vibrational signatures that can be correlated with the structural motifs and functional groups within a molecule. acs.orgmpg.de These techniques can enable the identification and distinction of even minute structural details. acs.org

Gas-phase infrared spectroscopy has emerged as a promising structure-sensitive technique for glycan fingerprinting. researchgate.net While traditionally limited to smaller glycans due to spectral congestion from conformational flexibility and thermal activation, cold-ion spectroscopy has overcome this limitation. mpg.de The vibrational fingerprints of cold oligosaccharide ions exhibit well-resolved absorption features diagnostic for minute structural variations. mpg.de

In sulfated GAGs, specific IR spectral ranges are populated by characteristic vibrational modes. For instance, the 1000 to 1150 cm⁻¹ range shows ν(C–O) and ν(C–C) modes overlapping with the symmetric stretching of charged sulfates, while strong antisymmetric SO₃⁻ stretching vibrations appear between 1150 to 1350 cm⁻¹. acs.org These features serve as a unique fingerprint of the sulfation pattern in glycans. acs.org Further bands between 1200 and 1500 cm⁻¹ can be assigned to C–H deformation and O–H bending modes. acs.org

Raman spectroscopy can also be used to generate glycosylation databases by collecting spectra of glycan standards. nih.gov Characteristic peaks in Raman spectra contribute to the unique signatures of different glycans. nih.gov

Chromatographic and Electrophoretic Separations

Chromatographic and electrophoretic techniques are essential for separating complex mixtures of glycans based on properties such as size, charge, and polarity, often serving as a crucial step prior to spectroscopic analysis.

High-performance liquid chromatography (HPLC) is widely used for the analysis of carbohydrates. plos.orgredalyc.org Due to the lack of UV chromophores in many carbohydrates like glucosamine, conventional reverse-phase HPLC with UV detection often requires pre-derivatization to add a UV chromophore or fluorophore. plos.orgredalyc.orgscielo.br However, newer HPLC methods, such as those coupled with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD), can overcome this limitation and allow direct analysis without derivatization. plos.orgscielo.br Hydrophilic interaction liquid chromatography (HILIC) is particularly useful for separating polar compounds like glucosamine. plos.orgscielo.br

Strong anion exchange (SAX) HPLC is effective for the compositional analysis of GAGs and can separate complex mixtures based on charge and degree of sulfation. nih.gov This often involves digesting the GAG sample into disaccharide building blocks prior to analysis. nih.gov Size-exclusion chromatography (SEC) is a simple technique for separating glycans based on chain length, although it may not separate isomers. nih.gov

Capillary electrophoresis (CE) is another powerful separation technique used for carbohydrate analysis, often coupled with detectors such as contactless conductivity, spectrophotometry, or amperometry. redalyc.orgnih.gov Similar to HPLC, CE analysis of glucosamine may require derivatization if UV or fluorescence detection is used. redalyc.org CE can effectively separate glucosamine from other components. nih.gov

The combination of separation techniques with MS detection is a powerful approach for comprehensive glycan analysis. mdpi.comresearchgate.net For instance, SEC coupled with MS can simplify the composition of GAGs entering the mass spectrometer, aiding in the extraction of molecular masses and compositional analysis. acs.org

High-Performance Liquid Chromatography (HPLC) in this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of carbohydrates, including amino sugars like this compound. While the provided search results primarily detail HPLC methods for glucosamine analysis, the principles and approaches are often adaptable to other amino sugars with appropriate method development.

HPLC methods for amino sugars typically involve separating the compounds based on their differing interactions with a stationary phase as they are carried through the column by a mobile phase. Detection can be achieved through various methods, such as UV detection, refractive index detection (RI), evaporative light scattering detection (ELSD), or fluorescence detection, often requiring pre- or post-column derivatization to enhance detectability, especially for compounds lacking strong chromophores.

For instance, studies on glucosamine have employed reversed-phase HPLC with pre-column derivatization using reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or o-phthaldialdehyde (OPA) to create UV-absorbing or fluorescent derivatives, allowing for sensitive detection uni.lumycocentral.eu. Different stationary phases, including C18 columns and specialized amino columns, along with various mobile phase compositions (e.g., acetonitrile/water mixtures with buffers or ion-pairing agents), have been explored to achieve optimal separation of amino sugars mycocentral.eunih.govnih.gov.

While specific detailed research findings solely focused on the application of HPLC for the quantitative analysis or purity determination of this compound were not extensively present in the immediate search results, the established methodologies for other amino sugars like glucosamine provide a strong foundation. Adapting these methods for this compound would involve optimizing parameters such as mobile phase composition, stationary phase chemistry, temperature, and detection methods to achieve adequate separation and sensitivity for this compound in various sample matrices. The choice of derivatization reagent and conditions would be crucial if direct detection is not sufficiently sensitive.

Capillary Electrophoresis (CE) for Purity and Reaction Monitoring

Capillary Electrophoresis (CE) is another powerful analytical technique valuable for the analysis of charged or neutral molecules, including carbohydrates and amino sugars. CE offers high separation efficiency, short analysis times, and minimal sample consumption, making it suitable for purity assessment and monitoring chemical reactions involving this compound.

CE separates analytes based on their charge-to-size ratio within a narrow capillary tube filled with an electrolyte solution, driven by an applied voltage. Different CE modes, such as capillary zone electrophoresis (CZE), can be employed depending on the nature of the analytes. Detection in CE can be achieved using UV-Vis, fluorescence, or mass spectrometry detectors. Similar to HPLC, derivatization may be necessary for compounds that lack sufficient detectability.

Research has demonstrated the utility of CE for the analysis of hexosamines, such as glucosamine and galactosamine, often after liberation from polysaccharides by hydrolysis and subsequent derivatization to introduce a detectable chromophore or fluorophore mpg.de. For example, CE with UV detection has been used to analyze anthranilic acid-derivatized hexosamines. CE is also applied in the analysis of biopharmaceuticals for purity determination and the characterization of glycosylated proteins, highlighting its capability in assessing the homogeneity of complex molecules containing sugar moieties nih.gov.

In the context of this compound, CE could be applied to assess the purity of synthesized or isolated this compound samples. By optimizing the electrolyte composition, pH, and applied voltage, this compound could be separated from impurities. Furthermore, CE could be used to monitor the progress of chemical reactions where this compound is a reactant or product, providing insights into reaction kinetics and yield. The high resolution of CE allows for the separation of closely related structures, which is advantageous for monitoring specific reaction pathways and identifying byproducts. While specific examples of CE applied solely to this compound purity or reaction monitoring were not prominently featured in the search results, the demonstrated capabilities of CE for other amino sugars and complex carbohydrates indicate its potential in this compound research.

Glycan Array Technologies for this compound-Ligand Interactions

Glycan array technology is a high-throughput method used to investigate the interactions between carbohydrates and carbohydrate-binding molecules, such as proteins (lectins, antibodies), viruses, and cells. These arrays consist of a collection of diverse glycans, including those containing this compound, immobilized on a solid surface. By incubating the array with a labeled ligand, binding events can be detected and quantified, providing insights into the specificity and affinity of glycan-ligand interactions.

Glycan arrays have been instrumental in revealing the binding preferences of various proteins for this compound-containing structures. For instance, a microbe-focused glycan array featuring glycans with terminal N-acetyl-L-fucosamine (FucNAc) and N-acetyl-D-fucosamine (d-FucNAc) has been used to screen plant lectins and human antibodies wikipedia.org. This research identified that certain plant lectins, including Ulex europaeus agglutinin I (UEA I), known for its specificity to L-fucose, also showed significant binding to glycans terminating in N-acetyl-L-fucosamine wikipedia.org. Similarly, Dolichos biflorus agglutinin (DBA), Ricinus communis agglutinin (RCA120), Sambucus nigra lectin (SNL), and wheat germ agglutinin (WGA) demonstrated varying degrees of binding to N-acetyl-D-fucosamine wikipedia.org.

Furthermore, glycan array screening of human sera revealed high antibody levels against glycans containing non-mammalian monosaccharides, including N-acetyl-L-fucosamine and N-acetyl-D-fucosamine, suggesting that these structures are recognized by the human immune system wikipedia.org. These findings highlight the utility of glycan arrays in identifying novel glycan-binding proteins and understanding the immunological response to this compound-containing antigens.

Glycan arrays provide a platform for generating detailed binding profiles, allowing researchers to determine the minimal structural requirements for ligand recognition and to compare the binding specificities of different proteins. The data obtained from glycan array experiments can be analyzed to identify preferred glycan motifs and estimate binding affinities, contributing to a deeper understanding of the biological roles of this compound-containing glycans in processes such as host-pathogen interactions and immune recognition.

Table 1: Examples of Lectin Binding to this compound-Containing Glycans on Arrays

LectinThis compound-Containing Glycan Ligand(s) TestedObserved BindingSource
Ulex europaeus agglutinin I (UEA I)Glycans terminating in N-acetyl-L-fucosamineSignificant binding wikipedia.org
Dolichos biflorus agglutinin (DBA)N-acetyl-D-fucosamineBinding to varying degrees wikipedia.org
Ricinus communis agglutinin (RCA120)N-acetyl-D-fucosamineBinding to varying degrees wikipedia.org
Sambucus nigra lectin (SNL)N-acetyl-D-fucosamineBinding to varying degrees wikipedia.org
Wheat germ agglutinin (WGA)N-acetyl-D-fucosamineBinding to varying degrees wikipedia.org

This table summarizes some of the research findings from glycan array experiments demonstrating the interaction of specific lectins with glycans containing N-acetyl-L-fucosamine and N-acetyl-D-fucosamine. wikipedia.org

Fucosamine in Contemporary Glycobiology Research

Metabolic Glycoengineering with Fucosamine Analogs

Metabolic glycoengineering (MGE) is a powerful technique that involves introducing synthetic sugar analogs into cellular biosynthetic pathways to modify cellular glycosylation. This compound analogs are employed in MGE to study and manipulate fucosylation, a glycosylation event known to influence various biological processes, including cell signaling and immune responses. mdpi.comnih.gov This approach allows for the incorporation of modified sugars into glycoconjugates, providing a means to probe glycan function and develop novel therapeutic strategies. mdpi.comacs.org

Development of this compound Chemical Reporters for Cellular Labeling

A key application of this compound analogs in MGE is the development of chemical reporters for cellular labeling. These analogs are designed to contain a bioorthogonal functional group, such as an azide (B81097) or alkyne, which is not naturally found in biological systems. acs.orgoup.com When cells are incubated with these modified this compound analogs, the analogs are incorporated into newly synthesized glycans through the cell's metabolic machinery. acs.orgpnas.org The bioorthogonal tag then serves as a handle for subsequent labeling with probes (e.g., fluorescent dyes or affinity tags) that carry a complementary functional group, typically through click chemistry. acs.orgoup.com This metabolic labeling strategy enables the visualization, isolation, and analysis of this compound-containing glycans on the cell surface or within cellular compartments. oup.compnas.org

Bioorthogonal Chemistry Applications in this compound Glycomics

Bioorthogonal chemistry provides the essential tools for detecting and studying the this compound analogs incorporated via MGE. fau.depnas.orgresearchgate.net Reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) allow for the specific and efficient conjugation of detection probes to the bioorthogonal tags on the modified glycans without interfering with native cellular processes. acs.orgresearchgate.net This enables researchers to profile changes in fucosylation, identify fucosylated proteins and lipids, and investigate the dynamics of this compound-containing glycans (glycomics) with high specificity and sensitivity. uga.eduresearchgate.net

This compound as a Probe for Studying Bacterial Glycosylation Pathways

Bacterial glycans often contain unusual monosaccharides, including this compound, which are rarely found in mammalian cells. researchgate.netresearchgate.net This structural difference makes this compound a valuable probe for studying bacterial glycosylation pathways. By providing labeled this compound or its analogs to bacteria, researchers can trace its incorporation into bacterial cell surface structures like lipopolysaccharides (LPS) or capsular polysaccharides (CPS). This helps in understanding the enzymes and pathways involved in the biosynthesis of these bacterial glycans. researchgate.net Studying these pathways is crucial for identifying potential targets for new antibacterial agents. researchgate.net

Research into this compound-Targeting Enzymes as Potential Antibiotic Targets

The enzymes involved in the synthesis and modification of this compound-containing glycans in bacteria represent potential targets for the development of new antibiotics. Since these glycans are often essential for bacterial survival, virulence, and interaction with the host, inhibiting the enzymes responsible for their biosynthesis could disrupt critical bacterial functions. researchgate.netmdpi.com For example, TDP-fucosamine acetyltransferase (WecD) is an enzyme required for the synthesis of 4-acetamido-4,6-dideoxy-d-galactose, a component of the enterobacterial common antigen. nih.gov Research into the structure and function of such this compound-targeting enzymes can provide insights for designing specific inhibitors that could act as novel antibacterial agents. mdpi.comnih.gov

Application of this compound Glycans in Vaccine Candidate Development

Bacterial glycans, including those containing this compound, are often exposed on the pathogen surface and are recognized by the host immune system. nih.govnih.gov This makes them attractive targets for vaccine development. nih.govmdpi.com Glycans containing this compound residues are found in the capsular polysaccharides of various pathogenic bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.netnih.gov Vaccines based on these glycans aim to elicit a protective immune response that can target and neutralize the bacteria. nih.govnih.gov

Design and Synthesis of Oligosaccharide-Based Vaccine Antigens

Developing effective glycan-based vaccines often involves the design and synthesis of well-defined oligosaccharide antigens that mimic the structures found on the bacterial surface. nih.govresearchgate.net Chemical synthesis allows for the production of pure and homogeneous oligosaccharides with precise structures, which is crucial for eliciting a specific and effective immune response. nih.govacs.org These synthetic oligosaccharides, including those containing this compound, can then be conjugated to immunogenic carrier proteins to create glycoconjugate vaccines. nih.govnih.gov This conjugation enhances the immunogenicity of the carbohydrate antigen, leading to a more robust and long-lasting immune response. nih.govuq.edu.au The design process involves identifying the minimal glycan epitopes that are essential for antibody recognition and protective immunity. nih.govtandfonline.com

Immunological Evaluation of this compound-Containing Conjugates (non-clinical)

The immunological evaluation of this compound-containing conjugates in non-clinical settings is a critical area of research within glycobiology. These studies aim to understand how the presence of this compound within a glycan structure influences its interaction with the immune system, potentially leading to the development of new vaccines, immunomodulatory therapies, or diagnostics. Non-clinical evaluations typically involve in vitro studies using immune cells and in vivo studies in animal models to assess the immunogenicity and immune-modulating effects of these conjugates. frontiersin.orgtandfonline.commdpi.comnih.gov

Research indicates that fucosylated glycans are involved in various cellular processes, including the modulation of immune responses. mdpi.com For instance, fucosylated structures, such as Lewis antigens (which contain fucose), have been shown to interact with C-type lectins like DC-SIGN on antigen-presenting cells (APCs), influencing the type of T cell response generated. mdpi.com The specificity of the immune response is influenced by carbohydrate-specific discrimination by glycan-binding proteins (GBPs) and their interactions with other receptors, such as Toll-like receptors (TLRs). mdpi.comfrontiersin.org

Studies involving synthetic glycoconjugates, including those with fucose residues, are conducted to understand the structure-immunological activity relationships. frontiersin.orgmdpi.com These non-clinical evaluations often involve assessing the ability of this compound-containing conjugates to elicit specific antibody responses, activate immune cells (e.g., B cells, T cells, dendritic cells), and induce cytokine production. frontiersin.orgtandfonline.com

The immunogenicity of glycoconjugates can be significantly influenced by factors such as the size and structure of the glycan, the type of carrier protein used for conjugation, and the method of conjugation. frontiersin.orgmdpi.comnih.gov Non-clinical studies utilize techniques like ELISA, glycan array analysis, and flow cytometry to characterize the immune responses generated by these conjugates. mdpi.comfda.gov For example, glycan array analysis can determine the specificity and level of antibodies raised against the this compound-containing glycan epitope. mdpi.com

Data from non-clinical studies on various glycoconjugates highlight the importance of glycan structure in determining the nature and magnitude of the immune response. While direct detailed research findings specifically focused solely on this compound-containing conjugates in non-clinical immunological evaluations are often presented within broader studies of fucosylated glycans or complex glycoconjugates, the principles and methodologies applied are highly relevant.

For instance, research on fungal glycoconjugates containing mannose and fucose has shown their recognition by innate immune receptors like Dectin-2, which has an EPN motif involved in binding to mannose/fucose-containing glycoconjugates. frontiersin.org This interaction can trigger inflammatory responses. frontiersin.org

Another area of investigation involves the role of fucosylation in modulating the effector functions of antibodies, particularly in the context of therapeutic monoclonal antibodies. While this often pertains to core fucosylation of the antibody's Fc region rather than conjugated this compound, it underscores the significant impact of fucose on immune interactions. Studies in animal models (non-clinical) have shown that antibodies lacking core fucose can exhibit enhanced antibody-dependent cellular cytotoxicity (ADCC). oup.comfrontiersin.org

Non-clinical evaluation of this compound-containing conjugates also considers their potential interaction with glycan-binding proteins present on immune cells. neb.comfrontiersin.orgnih.gov These interactions can either stimulate or inhibit immune responses, depending on the specific glycan structure and the GBP involved. frontiersin.org

The development of synthetic this compound-containing glycans and glycoconjugates allows for controlled studies to dissect the specific contribution of this compound to immune recognition and response. mdpi.combiorxiv.org These studies are crucial for designing targeted immunotherapies and vaccines.

Assessment of Antibody Response: Measuring titers and specificity of antibodies generated against the this compound-containing epitope using techniques like ELISA or glycan arrays. mdpi.comfda.gov

Evaluation of Immune Cell Activation: Analyzing the activation of B cells, T cells, and APCs through markers and cytokine production. frontiersin.orgtandfonline.comfrontiersin.org

Determination of Immune Response Type: Identifying whether the conjugate elicits a T cell-dependent or T cell-independent response and the polarization of T helper cells (e.g., Th1, Th2). mdpi.comfrontiersin.org

The detailed research findings in this area contribute to a better understanding of how glycans, including those containing this compound, are recognized by the immune system and how this recognition can be manipulated for therapeutic benefit.

Emerging Research Directions and Future Perspectives

Interdisciplinary Studies on Fucosamine in Microbial Communities

This compound's presence and metabolism within microbial communities are areas of active investigation, often involving collaborations between microbiologists, chemists, and computational biologists. Microbes play significant roles in the environment and host organisms, and their interactions with carbohydrates like this compound are crucial. researchgate.net Studies on microbial communities, such as those in the gut, are exploring how the presence of certain carbohydrates, including amino sugars, can influence microbial composition and function. mdpi.com, nih.gov For instance, research on the effects of glucosamine (B1671600) and chondroitin (B13769445) (another amino sugar-containing compound) on gut microbiota has shown significant changes in bacterial genera abundances. mdpi.com While this research focuses on glucosamine, it highlights the broader impact of amino sugars on microbial ecosystems. mdpi.com, nih.gov Understanding how microbes metabolize this compound can provide insights into nutrient cycling, host-microbe interactions, and the potential for manipulating microbial communities for various applications, such as in agriculture or biotechnology. researchgate.net Interdisciplinary studies are essential to unravel the complex dynamics and metabolic capabilities within these communities. nih.gov

Advancements in this compound-Related Synthetic Glycochemistry

Synthetic glycochemistry is crucial for producing well-defined this compound-containing structures for biological studies and potential applications. The synthesis of complex carbohydrates, including those with amino sugars like this compound, presents significant challenges due to their structural complexity and the need for precise control over glycosidic linkages. nih.gov, researchgate.net Recent advancements in synthetic methodologies, such as catalytic glycosylation, one-pot synthesis, and automated solid-phase synthesis, are facilitating the creation of complex glycans. nih.gov These methods are being refined to improve efficiency, stereoselectivity, and yield in the synthesis of amino sugar-containing oligosaccharides and glycoconjugates. sioc-journal.cn, researchgate.net The development of new leaving groups, protecting group strategies, and promoters are key areas of focus in this compound-related synthetic glycochemistry. sioc-journal.cn These advancements are vital for generating the tools and probes needed to study the biological roles of this compound and for developing potential carbohydrate-based therapeutics or diagnostics. acs.org, nih.gov

Novel Analytical Tool Development for this compound Glycoscience

The accurate detection, identification, and structural characterization of this compound within complex biological samples require advanced analytical techniques. Glycoscience relies heavily on sophisticated analytical tools to understand glycan structures and their functions. nih.gov, glycodepot.com Mass spectrometry (MS), often coupled with techniques like liquid chromatography (LC) or capillary electrophoresis (CE), is a primary tool for glycan analysis. nih.gov Recent developments include modifications to CE-ESI-MS coupling for improved analysis of complex glycoproteins. nih.gov Ion mobility/mass spectrometry (IM-MS) hybrid techniques are also showing promise for glycoprotein (B1211001) characterization. nih.gov The development of novel derivatization strategies and labeling methods can enhance the sensitivity and specificity of this compound detection. ggbrc.com Furthermore, advancements in glycan array technology and the development of new glycan-binding proteins (lectins) are providing high-throughput methods for studying interactions involving this compound-containing glycans. nih.gov, researchgate.net Single-molecule techniques are also emerging as valuable tools for studying glycan interactions with high precision. researchgate.net Continued development of these analytical tools is essential for advancing our understanding of this compound's distribution, structure, and biological roles.

Unexplored Biological Roles of this compound in Diverse Organisms (excluding human)

While the roles of fucose (a related deoxy sugar) in various organisms, including bacteria and mammals, are being increasingly explored, the specific biological functions of this compound in diverse non-human organisms remain an area with significant unexplored potential. frontiersin.org, biorxiv.org, researchgate.net, frontiersin.org this compound has been reported in organisms like Chromobacterium violaceum. nih.gov Investigating its presence and function in a wider range of bacteria, archaea, fungi, plants, and invertebrates could reveal novel biological roles. mdpi.com, researchgate.net This could include structural components in cell walls or extracellular matrices, involvement in cell-cell recognition or signaling, roles in host-pathogen interactions, or participation in metabolic processes unique to specific organisms. mdpi.com, researchgate.net, frontiersin.org Comparative glycomics studies across different species can help identify conserved and divergent roles of this compound. biorxiv.org Understanding these roles in diverse biological contexts can provide fundamental insights into the evolution and functions of glycosylation.

Q & A

Q. What analytical methods are commonly used to detect and quantify Fucosamine in bacterial polysaccharides?

this compound is typically identified and quantified using a combination of chromatographic and spectroscopic techniques. For example:

  • Sugar analysis via gel filtration chromatography : After hydrolyzing polysaccharides (e.g., LPS), this compound can be separated and quantified using gel filtration, as demonstrated in the O-antigen analysis of Aeromonas bivalvium .
  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR and heteronuclear experiments (e.g., HMBC) are critical for resolving this compound’s structural features, such as substitution patterns and stereochemistry. For instance, HMBC correlations helped assign N-acetylation and substitution at O-3 in Acinetobacter baumannii .
  • Challenges : Incomplete hydrolysis due to stable glycosidic bonds in amino sugars may lead to underestimation. Researchers should validate results using internal standards or complementary methods like mass spectrometry .

Q. How is this compound isolated from complex biological matrices such as bacterial cell walls?

Isolation protocols often involve:

  • Lipopolysaccharide (LPS) extraction : Differential centrifugation and phenol-water extraction are used to isolate LPS, followed by gel filtration to separate O-antigen polysaccharides containing this compound .
  • Acid hydrolysis : Controlled hydrolysis (e.g., 2M HCl, 100°C) releases this compound, but care must be taken to avoid degradation of acid-labile substituents .
  • Enzymatic digestion : Specific glycosidases can selectively cleave non-target polysaccharides, enriching this compound-containing fractions .

Advanced Research Questions

Q. How can structural ambiguities in this compound-containing glycans be resolved using advanced spectroscopic techniques?

Key methodologies include:

  • Multidimensional NMR : NOESY and HMBC spectra resolve connectivity between residues. For example, NOE correlations between H-1 of residue A and H-3/H-4 of this compound (residue C) in A. baumannii confirmed linkage positions .
  • Absolute configuration determination : Gas chromatography (GC) with chiral columns or polarimetry after derivatization (e.g., thiazolidine formation) distinguishes D/L-Fucosamine .
  • High-resolution mass spectrometry (HRMS) : Tandem MS/MS with collision-induced dissociation (CID) maps fragmentation patterns to validate proposed structures .

Q. What strategies address discrepancies in this compound quantification across studies?

Discrepancies often arise from:

  • Hydrolysis efficiency : Optimize hydrolysis conditions (acid strength, temperature) and validate via recovery experiments with synthetic this compound standards .
  • Detection sensitivity : Use derivatization (e.g., fluorescent labeling for HPLC) to enhance detection limits in low-abundance samples .
  • Inter-laboratory variability : Standardize protocols using reference materials (e.g., commercially available this compound derivatives) and cross-validate with orthogonal methods .

Q. How can de novo synthesis of this compound derivatives be optimized for glycan vaccine development?

Critical considerations for synthesis:

  • Protecting group strategies : Temporarily mask reactive sites (e.g., O-3, N-acetyl) to enable selective glycosylation. For example, benzyl groups protect hydroxyls during coupling .
  • Stereochemical control : Use chiral auxiliaries or enzymatic catalysis to ensure correct D/L configuration. Nitrido manganese reagents have been employed for stereoselective N-methylation in D-Fucosamine synthesis .
  • Scalability : Evaluate solvent systems (e.g., aqueous/organic biphasic) and catalysts (e.g., glycosyltransferases) to improve yield and reduce side reactions .

Q. What experimental approaches elucidate this compound’s role in bacterial adaptation to extreme environments?

  • Cell wall charge analysis : Quantify anionic polymers (e.g., TUA, TUP) containing this compound in alkaliphilic Bacillus spp. using ion-exchange chromatography and compare charge density across growth pH conditions .
  • Gene knockout studies : Delete this compound biosynthetic genes (e.g., fcs homologs) and assess phenotypic changes (e.g., thermotolerance, pH resistance) .
  • Comparative genomics : Identify this compound-related operons in extremophiles versus mesophiles to infer evolutionary adaptations .

Methodological Challenges and Contradictions

Q. How do researchers reconcile conflicting reports on this compound’s presence in bacterial O-antigens versus peptidoglycan?

  • Context-specific extraction : Separate O-antigen and peptidoglycan fractions rigorously (e.g., differential centrifugation, enzymatic digestion) before analysis .
  • Strain-specific biosynthesis : Screen multiple bacterial strains to determine if this compound incorporation is species- or strain-dependent .
  • Advanced imaging : Use fluorescence microscopy with this compound-specific probes (e.g., lectins) to localize its distribution in bacterial envelopes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.